1-(4-Bromophenyl)-3-{1-[4-(propan-2-yl)phenyl]propyl}urea
Description
N-(4-BROMOPHENYL)-N’-[1-(4-ISOPROPYLPHENYL)PROPYL]UREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agrochemicals, and material science. The presence of bromine and isopropyl groups in the compound’s structure suggests potential biological activity and unique chemical properties.
Properties
Molecular Formula |
C19H23BrN2O |
|---|---|
Molecular Weight |
375.3 g/mol |
IUPAC Name |
1-(4-bromophenyl)-3-[1-(4-propan-2-ylphenyl)propyl]urea |
InChI |
InChI=1S/C19H23BrN2O/c1-4-18(15-7-5-14(6-8-15)13(2)3)22-19(23)21-17-11-9-16(20)10-12-17/h5-13,18H,4H2,1-3H3,(H2,21,22,23) |
InChI Key |
ADMJETKQAICMSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C(C)C)NC(=O)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BROMOPHENYL)-N’-[1-(4-ISOPROPYLPHENYL)PROPYL]UREA typically involves the reaction of 4-bromoaniline with 1-(4-isopropylphenyl)propan-1-one in the presence of a suitable coupling agent such as carbodiimide. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-BROMOPHENYL)-N’-[1-(4-ISOPROPYLPHENYL)PROPYL]UREA can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form bromine-containing functional groups.
Reduction: The compound can be reduced to remove the bromine atom or to modify the isopropyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Bromine-containing functional groups such as bromohydrins.
Reduction: De-brominated or modified isopropyl derivatives.
Substitution: Compounds with new functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving bromine or isopropyl groups.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activity.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-BROMOPHENYL)-N’-[1-(4-ISOPROPYLPHENYL)PROPYL]UREA would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and isopropyl groups could influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(4-BROMOPHENYL)-N’-PHENYLUREA: Lacks the isopropyl group, which might affect its biological activity.
N-(4-CHLOROPHENYL)-N’-[1-(4-ISOPROPYLPHENYL)PROPYL]UREA: Contains chlorine instead of bromine, potentially altering its reactivity and applications.
N-(4-BROMOPHENYL)-N’-[1-(4-METHYLPHENYL)PROPYL]UREA: Contains a methyl group instead of an isopropyl group, which might influence its chemical properties.
Uniqueness
N-(4-BROMOPHENYL)-N’-[1-(4-ISOPROPYLPHENYL)PROPYL]UREA is unique due to the combination of bromine and isopropyl groups, which can impart distinct chemical and biological properties. This uniqueness might make it a valuable compound for specific applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
